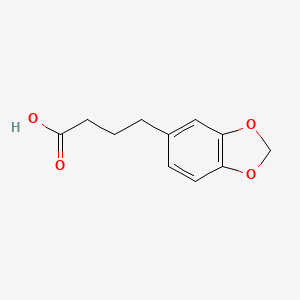

4-(1,3-Benzodioxol-5-yl)butanoic acid

Beschreibung

Significance of the Benzodioxole Moiety as a Privileged Structure in Bioactive Compounds

The 1,3-benzodioxole (B145889) ring system is a prominent structural motif found in a wide array of bioactive compounds. wikipedia.org In medicinal chemistry, such a recurring molecular framework that confers desirable biological properties to a molecule is often referred to as a "privileged structure." The benzodioxole moiety is present in numerous natural products and synthetic compounds and is associated with a diverse range of pharmacological activities. wikipedia.org

Derivatives of 1,3-benzodioxole are investigated for a variety of potential therapeutic applications, including anti-inflammatory, neuroprotective, anticancer, antimicrobial, analgesic, and anti-epileptic effects. chemicalbook.comnajah.edu The fusion of a benzene (B151609) ring with a dioxole ring results in a heterocyclic compound with enhanced stability and reactivity. chemicalbook.com The two oxygen atoms in the dioxole ring increase the electron density, which can facilitate certain chemical reactions, making it a valuable component in organic synthesis. chemicalbook.com

The broad biological activity of benzodioxole-containing compounds has made them a focal point in drug discovery and development. For instance, research has shown that some benzodioxole derivatives exhibit potent anticancer and antioxidant properties. najah.edu Furthermore, this structural unit is a key component in the synthesis of various pharmaceutical agents. chemicalbook.com

Table 1: Reported Biological Activities of Benzodioxole Derivatives

| Biological Activity | Reference |

|---|---|

| Anticancer | najah.edumdpi.com |

| Antioxidant | najah.edu |

| Anti-inflammatory | chemicalbook.comnajah.edu |

| Antimicrobial | mdpi.comresearchgate.netresearchgate.net |

| Analgesic | najah.edumdpi.comresearchgate.net |

| Anti-epileptic | najah.edumdpi.com |

| Anti-tuberculosis | najah.edumdpi.com |

| Neuroprotective | chemicalbook.com |

Overview of Butanoic Acid Scaffolds in Organic and Medicinal Chemistry

Butanoic acid, systematically named butanoic acid and also known as butyric acid, is a short-chain saturated fatty acid with the chemical formula CH₃CH₂CH₂COOH. wikipedia.orgbyjus.com In its own right, butanoic acid and its derivatives, known as butanoates or butyrates, are significant in various chemical and biological contexts. wikipedia.org While the acid itself is an oily, colorless liquid, its esters are widespread and often possess pleasant aromas, leading to their use as food and perfume additives. wikipedia.org

From a medicinal chemistry perspective, the butanoic acid scaffold is a versatile building block for the synthesis of new therapeutic agents. It has been investigated for its potential as an antiviral agent and in the prevention of colorectal cancer. biointerfaceresearch.com The therapeutic potential of butanoic acid is partly attributed to its role as a histone deacetylase (HDAC) inhibitor. biointerfaceresearch.com However, its short half-life can limit its direct therapeutic application, prompting researchers to develop more stable and effective derivatives. biointerfaceresearch.com

The butanoic acid framework is utilized in the preparation of various esters and other derivatives for a range of applications. wikipedia.orgbyjus.com For example, it is used to produce cellulose (B213188) acetate (B1210297) butyrate (B1204436) (CAB), a thermoplastic that is more resistant to degradation than cellulose acetate and is used in a variety of tools, paints, and coatings. byjus.com In the pharmaceutical industry, the butanoic acid structure can be modified to create compounds with specific pharmacokinetic properties, potentially serving as intermediates in the synthesis of more complex molecules or as lead compounds in drug discovery. ontosight.ai

Current Research Landscape and Emerging Applications of 4-(1,3-Benzodioxol-5-yl)butanoic Acid and its Derivatives

The combination of the benzodioxole moiety and the butanoic acid scaffold in this compound creates a molecule with significant potential for further investigation and derivatization in chemical research. Researchers have synthesized and evaluated a variety of derivatives of this core structure for different biological activities.

For example, studies have explored derivatives where the butanoic acid chain is modified. One area of research involves the synthesis of (E)-2-(benzo[d] chemicalbook.commdpi.comdioxol-5-ylmethylene)-4-oxo-4-(4-(N-arylsulfamoyl) phenylamino) butanoic acids, which have been investigated for their cytotoxic and antimicrobial activities. researchgate.net Other derivatives include 4-(1,3-benzodioxol-5-yl)-2-(3,4-dimethoxyphenyl)-4-oxobutanoic acid, highlighting the potential for substitution on the butanoic acid backbone. chemsrc.com

Furthermore, research into 1-(1,3-benzodioxol-5-yl)-2-butanamine, a derivative where the carboxylic acid group is replaced by an amine and the chain is slightly altered, has led to the identification of novel psychoactive properties, suggesting that this chemical class may have applications in psychotherapy. nih.gov In the field of agriculture, derivatives of N-(benzo[d] chemicalbook.commdpi.comdioxol-5-yl)-2-(one-benzylthio) acetamide (B32628) have been designed and synthesized as potent auxin receptor agonists to promote root growth in plants. frontiersin.orgnih.gov

The ongoing research into this compound and its analogues underscores the value of combining privileged structures with versatile chemical scaffolds to create novel compounds with a wide range of potential applications, from medicine to agriculture.

Table 2: Examples of Investigated Derivatives of this compound

| Derivative Name | Investigated Application | Reference |

|---|---|---|

| (E)-2-(benzo[d] chemicalbook.commdpi.comdioxol-5-ylmethylene)-4-oxo-4-(4-(N-arylsulfamoyl) phenylamino) butanoic acids | Cytotoxic and antimicrobial activities | researchgate.net |

| 4-(1,3-benzodioxol-5-yl)-2-(3,4-dimethoxyphenyl)-4-oxobutanoic acid | Chemical intermediate | chemsrc.com |

| 1-(1,3-benzodioxol-5-yl)-2-butanamine derivatives | Psychoactive agents for psychotherapy | nih.gov |

| N-(benzo[d] chemicalbook.commdpi.comdioxol-5-yl)-2-(one-benzylthio) acetamide derivatives | Plant root growth promoters | frontiersin.orgnih.gov |

| 4-[1,3-BEnzodioxol-5-yl(methylsulfonyl)amino]butanoic acid | Chemical intermediate | bldpharm.com |

| 4-(1,3-BENZODIOXOL-5-YLAMINO)-4-OXO-2-BUTENOIC ACID | Chemical intermediate | sigmaaldrich.com |

| 2-amino-4-(1,3-benzodioxol-5-yl)butanoic acid | Chemical intermediate | molbase.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(1,3-benzodioxol-5-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c12-11(13)3-1-2-8-4-5-9-10(6-8)15-7-14-9/h4-6H,1-3,7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOVMVBWTRNTJOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10326561 | |

| Record name | 4-(1,3-benzodioxol-5-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10326561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41303-44-0 | |

| Record name | 4-(1,3-benzodioxol-5-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10326561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 1,3 Benzodioxol 5 Yl Butanoic Acid

Synthetic Pathways to 4-(1,3-Benzodioxol-5-yl)butanoic Acid

The construction of this compound can be achieved through various synthetic routes, often involving multi-step sequences or the formation of the core benzodioxole structure.

Multi-step Synthesis Approaches

Multi-step synthesis is a common strategy to build the this compound molecule, often starting from commercially available precursors. One documented approach involves a sequence of reactions to construct a pharmaceutical intermediate, highlighting the practical applications of such synthetic pathways. mit.edu While specific details for the direct synthesis of the title compound are not extensively outlined in the provided literature, related multi-step syntheses often employ standard organic transformations. These can include carbon chain extension reactions, such as the Grignard reaction with a suitable halo-precursor followed by carboxylation, or Heck-type coupling reactions to form a carbon-carbon bond at the desired position on the benzodioxole ring. libretexts.orgliverpool.ac.uk For instance, a plausible route could start from piperonal (B3395001) (1,3-benzodioxole-5-carbaldehyde), a readily available starting material. wikipedia.org The aldehyde functionality of piperonal can be transformed through various olefination reactions, followed by reduction and subsequent functional group manipulations to introduce the butanoic acid side chain.

Cyclization Reactions for Benzodioxole Moiety Formation

The formation of the 1,3-benzodioxole (B145889) ring is a critical step in the synthesis of this class of compounds. A common method involves the reaction of a catechol (1,2-dihydroxybenzene) derivative with a dihalomethane, such as dichloromethane, in the presence of a base. researchgate.net This reaction, a Williamson ether synthesis, forms the characteristic methylenedioxy bridge of the benzodioxole structure.

Another approach is the condensation of a catechol with an aldehyde or ketone, often catalyzed by an acid. researchgate.net For example, 3,4-dihydroxybenzaldehyde (B13553) can undergo cyclization to form the corresponding benzodioxole derivative. google.commdpi.comgoogle.comnih.gov The choice of reagents and reaction conditions is crucial to ensure high yields and selectivity in the formation of the desired benzodioxole ring system.

Derivatization Strategies and Analog Synthesis

The carboxylic acid functional group and the aromatic ring of this compound provide versatile handles for a wide range of chemical modifications, enabling the synthesis of diverse derivatives and analogs.

Synthesis of N-Substituted Butanoic Acid Derivatives

The carboxylic acid moiety can be readily converted to amides through reaction with various primary and secondary amines. This transformation is typically achieved by first activating the carboxylic acid, for example, by converting it to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is then reacted with the desired amine to form the corresponding N-substituted butanamide. mdpi.comresearchgate.net

A variety of N-substituted derivatives have been synthesized, including those with aromatic and aliphatic substituents. For instance, N-benzyl and N-phenyl derivatives of butanamides have been prepared through standard amidation protocols. nih.govresearchgate.netgoogle.com The synthesis of N-[(1,3-Benzodioxol-5-yl)methyl]benzenesulfonamide, an analogue of capsaicin, demonstrates the modification of the side chain to introduce a sulfonamide linkage. nih.gov

| Amine | Activating Agent | Product | Reference |

| 4-Aminoacetophenone | Thionyl chloride | N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide | mdpi.comresearchgate.net |

| Various amines | Not specified | N-substituted derivatives of N-(1,3-Benzodioxol-5-yl)-4-methylbenzenesulfonamide | researchgate.net |

Preparation of Oxo-Butanoic Acid Analogs

The butanoic acid chain of the title compound can be modified to include a ketone functionality, leading to the formation of oxo-butanoic acid analogs. For example, the synthesis of (E)-4-(1,3-Benzodioxol-5-yl)but-3-en-2-one, a chalcone (B49325) derivative, has been reported. nih.gov This synthesis involves the Claisen-Schmidt condensation of piperonal with acetone (B3395972) in the presence of a base like potassium hydroxide (B78521). mdpi.comresearchgate.netnih.gov Further modifications of these enones can lead to the corresponding saturated oxo-butanoic acids.

Additionally, the literature describes the synthesis of 2-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-4-(4-tert-butylphenyl)-4-oxobutanoic acid, showcasing the introduction of both an amino and an oxo group on the butanoic acid backbone. bldpharm.com Another related compound is 4-Methoxy-3-[(7-methoxy-2H-1,3-benzodioxol-5-yl)methyl]-4-oxobutanoic acid. chemsrc.com

| Starting Material | Reagent | Product | Reference |

| Piperonal | Acetone, KOH | (E)-4-(1,3-Benzodioxol-5-yl)but-3-en-2-one | nih.gov |

| N-(4-acetylphenyl)quinoline-3-carboxamide | Piperonal, KOH | N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide | mdpi.comresearchgate.net |

Esterification and Hydrolysis Pathways of the Carboxylic Acid Group

The carboxylic acid group of this compound can undergo esterification with various alcohols to form the corresponding esters. A common method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. mit.edunih.gov This reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is often used, or the water formed during the reaction is removed. mit.edunih.gov For example, reaction with methanol (B129727) or ethanol (B145695) in the presence of an acid catalyst would yield the corresponding methyl or ethyl ester.

Conversely, the ester derivatives can be hydrolyzed back to the parent carboxylic acid. This hydrolysis can be catalyzed by either acid or base. chemguide.co.uk Acid-catalyzed hydrolysis is the reverse of the Fischer esterification and is typically carried out by heating the ester with an excess of water in the presence of a strong acid. libretexts.orglibretexts.org Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that involves heating the ester with a strong base, such as sodium hydroxide. chemguide.co.ukbrainly.commasterorganicchemistry.com This reaction yields the carboxylate salt, which can then be protonated with a strong acid to afford the free carboxylic acid. chemguide.co.uk

| Reaction | Reagents | Product | Reference |

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | This compound ester | mit.edunih.gov |

| Acid Hydrolysis | Water, Acid Catalyst (e.g., HCl, H₂SO₄) | This compound and Alcohol | libretexts.orglibretexts.org |

| Base Hydrolysis (Saponification) | Strong Base (e.g., NaOH), then Acid | This compound and Alcohol | chemguide.co.ukbrainly.commasterorganicchemistry.com |

Incorporation of the Butanoic Acid-Benzodioxole Moiety into Complex Heterocyclic Systems

The 1,3-benzodioxole nucleus, often referred to as the methylenedioxyphenyl group, is a common structural feature in a variety of natural products and pharmacologically active compounds. Its incorporation into complex heterocyclic systems can significantly influence the biological properties of the resulting molecules. Several synthetic strategies have been developed to integrate the this compound framework into diverse heterocyclic scaffolds.

One notable example involves the synthesis of quinoline-containing chalcones. In a multi-step synthesis, an amide chalcone, specifically N-{4-[(2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide, was prepared. wikipedia.orggriffith.edu.au The key step in this synthesis is a Claisen-Schmidt condensation between N-(4-acetylphenyl)quinoline-3-carboxamide and piperonal (1,3-benzodioxole-5-carbaldehyde), a readily available derivative of the benzodioxole system. wikipedia.orggriffith.edu.au This reaction, typically catalyzed by a base such as potassium hydroxide in an alcoholic solvent, efficiently forms the α,β-unsaturated ketone linkage, thereby incorporating the benzodioxole moiety into a larger, conjugated system that includes a quinoline (B57606) heterocycle. wikipedia.orggriffith.edu.au

The versatility of the benzodioxole butanoic acid scaffold is further demonstrated in its use for constructing other complex heterocyclic systems. For instance, it has been utilized in the synthesis of 2,4-bis(1,3-benzodioxol-5-yl)-4-oxobutanoic acid, a compound identified as a potential inhibitor of RUNX1/ETO tetramerization, a process implicated in certain types of leukemia. researchgate.net The synthesis of such molecules highlights the utility of the benzodioxole butanoic acid core in the development of targeted therapeutic agents.

Furthermore, the benzodioxole moiety can be incorporated into other heterocyclic rings such as tetrazoles and benzimidazoles. Examples from chemical supplier catalogs, such as 4-(5-(benzo[d] wikipedia.orgnih.govdioxol-5-yl)-2H-tetrazol-2-yl)butanoic acid and ethyl 2-(1,3-benzodioxol-5-yl)-1-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-benzimidazole-5-carboxylate, showcase the broad applicability of this structural unit in the synthesis of diverse heterocyclic compounds, although detailed synthetic procedures for these specific molecules are not extensively published in readily available literature. google.commdpi.com The synthesis of these complex molecules often relies on the functionalization of the butanoic acid side chain or the aromatic ring of the benzodioxole precursor.

| Heterocyclic System | Key Synthetic Method | Precursor Incorporating Benzodioxole |

|---|---|---|

| Quinoline-carboxamide Chalcone | Claisen-Schmidt Condensation | Piperonal |

| Bis(1,3-benzodioxol-5-yl)oxobutanoic Acid | Not specified in detail | 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid derivative |

| Tetrazole | Not specified in detail | This compound derivative |

| Benzimidazole | Not specified in detail | 1,3-Benzodioxole derivative |

Synthesis of Unsaturated Butenoic Acid Derivatives

The introduction of unsaturation into the butanoic acid side chain of this compound opens up avenues for further chemical modifications and can influence the biological activity of the resulting compounds. The synthesis of these unsaturated derivatives, such as butenoic and butadienoic acids, can be achieved through various established synthetic methodologies.

A key precursor for the synthesis of these unsaturated acids is often a carbonyl compound derived from the benzodioxole moiety, such as piperonal. The Wittig reaction and its modifications, like the Horner-Wadsworth-Emmons (HWE) reaction, are powerful tools for the formation of carbon-carbon double bonds and are well-suited for the synthesis of α,β-unsaturated carboxylic acids and their esters.

For example, the synthesis of (2E)-4-(1,3-benzodioxol-5-yl)but-2-enoic acid can be envisioned starting from piperonal. A Horner-Wadsworth-Emmons reaction of piperonal with a phosphonate (B1237965) ester of acetic acid, such as triethyl phosphonoacetate, in the presence of a suitable base (e.g., sodium hydride or sodium ethoxide), would be expected to yield the corresponding ethyl (2E)-4-(1,3-benzodioxol-5-yl)but-2-enoate. Subsequent hydrolysis of the ester would then afford the desired unsaturated carboxylic acid. The HWE reaction generally favors the formation of the (E)-isomer, leading to stereoselective synthesis.

An alternative approach to introduce unsaturation is through aldol-type condensation reactions. For instance, the synthesis of (E)-4-(1,3-benzodioxol-5-yl)but-3-en-2-one has been reported via a base-catalyzed aldol (B89426) condensation of piperonal with acetone. nih.gov While this product is a ketone, its synthesis demonstrates a viable method for forming a carbon-carbon double bond adjacent to the benzodioxole ring. A similar strategy, potentially using a different enolate precursor, could be adapted for the synthesis of unsaturated carboxylic acid derivatives.

| Unsaturated Derivative | Plausible Synthetic Method | Key Reagents |

|---|---|---|

| (2E)-4-(1,3-Benzodioxol-5-yl)but-2-enoic acid | Horner-Wadsworth-Emmons reaction followed by hydrolysis | Piperonal, Triethyl phosphonoacetate, Base (e.g., NaH) |

| (E)-4-(1,3-Benzodioxol-5-yl)but-3-en-2-one | Aldol Condensation | Piperonal, Acetone, Base (e.g., KOH) |

Exploration of Precursor Compounds and Synthetic Intermediates

The efficient synthesis of this compound and its derivatives relies on the availability and reactivity of key precursor compounds and synthetic intermediates. A central precursor in many synthetic routes is piperonal (1,3-benzodioxole-5-carbaldehyde). conicet.gov.ar Piperonal is a commercially available compound that can also be synthesized from various natural products, making it an attractive starting material. yu.edu.jo

One common route to piperonal involves the oxidation of piperine, the main pungent component of black pepper. yu.edu.jo This transformation can be achieved using various oxidizing agents. yu.edu.jo Another accessible route to piperonal is from vanillin (B372448), a widely used flavoring agent. yu.edu.jo This typically involves demethylation of vanillin followed by a methylenation reaction to form the characteristic 1,3-benzodioxole ring. yu.edu.jo

Another important synthetic intermediate is 4-(benzo[d] wikipedia.orgnih.govdioxol-5-yl)butan-2-one. This ketone can serve as a precursor for various transformations, including aldol condensations to form α,β-unsaturated ketones, as demonstrated in the synthesis of an analog of the antiepileptic drug stiripentol. The synthesis of 4-(benzo[d] wikipedia.orgnih.govdioxol-5-yl)butan-2-one itself can be accomplished through multi-step sequences starting from safrole, another natural product containing the 1,3-benzodioxole moiety.

The butanoic acid side chain can also be constructed from smaller fragments. For example, Friedel-Crafts acylation of 1,3-benzodioxole with succinic anhydride (B1165640) would yield 4-(1,3-benzodioxol-5-yl)-4-oxobutanoic acid. This keto-acid can then be subjected to reduction, such as a Clemmensen or Wolff-Kishner reduction, to afford the target this compound. This approach allows for the introduction of the butanoic acid chain onto the pre-formed benzodioxole ring system.

| Precursor/Intermediate | Synthetic Utility | Typical Starting Materials |

|---|---|---|

| Piperonal | Aldehyde precursor for condensation and olefination reactions | Piperine, Vanillin, Isosafrole |

| 4-(Benzo[d] wikipedia.orgnih.govdioxol-5-yl)butan-2-one | Ketone intermediate for aldol reactions and further functionalization | Safrole |

| 4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid | Keto-acid intermediate for reduction to the butanoic acid | 1,3-Benzodioxole, Succinic anhydride |

| Safrole | Natural product starting material for the synthesis of various benzodioxole derivatives | Sassafras oil |

Preclinical Pharmacological and Biological Evaluation of 4 1,3 Benzodioxol 5 Yl Butanoic Acid and Its Analogs

In Vitro Mechanistic Investigations

The in vitro evaluation of 4-(1,3-benzodioxol-5-yl)butanoic acid and its structural analogs has revealed interactions with various biological targets, primarily focusing on enzyme modulation and inhibition. These studies provide a foundational understanding of the compound's potential mechanisms of action at a molecular level.

The fusion protein RUNX1/ETO, a product of the t(8;21) chromosomal translocation, is a key driver in certain forms of acute myeloid leukemia (AML). nih.gov Its oncogenic activity is dependent on the formation of a tetramer, a process mediated by the nervy homology region 2 (NHR2) domain. nih.gov Disrupting this tetramerization presents a targeted therapeutic strategy.

A derivative of this compound, identified as 2,4-Bis(1,3-benzodioxol-5-yl)-4-oxobutanoic acid (also known as compound 7.44 or RUNX1/ETO tetramerization-IN-1), has been identified as a first-in-class small-molecule inhibitor of this process. nih.govmedchemexpress.comontosight.ai This compound was discovered through structure-based virtual screening and was shown to interfere with the NHR2 domain, thereby blocking RUNX1/ETO tetramerization. nih.gov

In vitro studies demonstrated that compound 7.44 selectively inhibits the proliferation of RUNX1/ETO-dependent human leukemic cell lines, such as SKNO-1 and Kasumi-1, and induces their myeloid differentiation. nih.govmedchemexpress.com Further research led to the identification of non-charged analogs of compound 7.44, including M23 (RUNX1/ETO-IN-1), M27 , and M10 , which exhibited more potent antiproliferative effects in RUNX1/ETO-positive cells. researchgate.netnih.gov Compound M23, in particular, was found to be approximately 10-fold more potent than the original compound 7.44 at inhibiting cell proliferation and was shown to induce apoptosis in RUNX1/ETO-positive AML cells. researchgate.netnih.govmedchemexpress.com

| Compound | Target | Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|---|---|

| Compound 7.44 | NHR2 Tetramerization | SKNO-1 | EC50 | 0.25 µM | medchemexpress.com |

| M23 (RUNX1/ETO-IN-1) | NHR2 Interaction | - | KD,app | 39 µM | medchemexpress.com |

| M23 (RUNX1/ETO-IN-1) | Cell Viability | SKNO-1 | IC50 | 62.14 µM | medchemexpress.com |

| M10 | Cell Viability | KASUMI-1 | IC50 | 33-77 µM | nih.gov |

| M27 | Cell Viability | KASUMI-1 | IC50 | 33-77 µM | nih.gov |

Peroxisome proliferator-activated receptor alpha (PPARα) is a ligand-activated transcription factor that plays a crucial role in regulating lipid metabolism and energy homeostasis. nih.gov It functions as a sensor for fatty acids, which are its natural ligands. nih.govmerckmillipore.com Activation of PPARα leads to the transcription of genes involved in fatty acid transport and catabolism, particularly in tissues with high metabolic rates like the liver and heart. nih.govembopress.org

Despite the structural similarity of this compound to fatty acids that act as endogenous PPARα ligands, a review of the available scientific literature did not yield specific studies evaluating the activity of this compound or its direct analogs on PPARα. Therefore, its capacity to act as an agonist or antagonist of this nuclear receptor remains uncharacterized.

Protein kinases and phosphatases are critical enzymes that regulate a vast array of cellular processes through the phosphorylation and dephosphorylation of substrate proteins. nih.gov Research into the broader class of benzodioxole derivatives has indicated some interaction with these enzyme families. Specifically, an analog of the RUNX1/ETO inhibitor 7.44, referred to as compound 8, was found to inhibit c-Jun N-terminal kinase (JNK) and affect the JNK signaling pathway in cells. medchemexpress.com The JNK pathway is involved in cellular responses to stress, apoptosis, and inflammation.

Analogs and derivatives of this compound have been investigated for their effects on several other key enzyme systems.

Cyclooxygenase (COX) Inhibition : Several studies have synthesized and evaluated benzodioxole derivatives for their ability to inhibit cyclooxygenase (COX) enzymes, which are central to the inflammatory pathway. najah.edunajah.edu Both aryl acetate (B1210297) and aryl acetic acid derivatives containing the benzodioxole core have demonstrated inhibitory activity against COX-1 and COX-2. najah.edu Certain benzodioxole-pyrazole hybrids have also shown dual inhibition of COX-2 and 5-lipoxygenase (5-LOX). nih.gov This research highlights the potential of the benzodioxole scaffold in the design of anti-inflammatory agents. nih.govnih.gov

| Compound Class | Target Enzyme | Activity | Reference |

|---|---|---|---|

| Aryl Acetate/Acetic Acid Derivatives | COX-1 | Moderate Inhibition | najah.edu |

| Aryl Acetate/Acetic Acid Derivatives | COX-2 | Moderate Inhibition, Better Selectivity than Ketoprofen | najah.edu |

| Benzodioxole-Pyrazole Hybrids | COX-2 / 5-LOX | Dual Inhibition | nih.gov |

Alpha-Amylase Inhibition : A number of benzodioxole derivatives have been assessed as inhibitors of α-amylase, an enzyme that plays a key role in carbohydrate digestion. nih.govnih.gov By inhibiting this enzyme, these compounds can potentially modulate post-prandial blood glucose levels. Studies have reported potent inhibitory activities for several benzodioxole aryl acetic acid and carboxamide derivatives against α-amylase, with some compounds showing greater potency than the reference drug acarbose. najah.edunih.govresearchgate.net

Cytochrome P450 (CYP) Interactions : The 1,3-benzodioxole (B145889) (or methylenedioxyphenyl) moiety is a well-known modulator of cytochrome P450 (CYP) enzymes, which are crucial for the metabolism of a wide range of xenobiotics. nih.govingentaconnect.comnih.gov Compounds containing this group can act as mechanism-based inactivators of several CYP isoforms. nih.govresearchgate.net Specifically, the RUNX1/ETO inhibitor 7.44, which contains two benzodioxole rings, has shown the potential to inhibit CYP2B6, CYP2C9, CYP2C19, and CYP3A4 in vitro. medchemexpress.com This inhibitory action occurs when the CYP enzyme metabolizes the methylenedioxy bridge, forming a reactive intermediate that binds tightly to the heme iron of the enzyme, thereby inactivating it. ingentaconnect.com

An agonist is a molecule that binds to a receptor and elicits a biological response, while an antagonist binds to the receptor but prevents the action of an agonist. domaintherapeutics.ca The preclinical evaluation of benzodioxole derivatives has explored their interactions with specific receptor systems. A comprehensive study on a novel series of benzodioxole compounds reported that certain derivatives demonstrated potent activity at α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, suggesting potential applications in neurological research. najah.edu Beyond this, specific data on the broader receptor binding profile or agonist/antagonist activities of this compound itself are not extensively detailed in the available literature.

Receptor Binding and Agonist/Antagonist Activities

Endothelin Receptor Antagonism (ETA and ETB) by Pyrrolidine-Butanoic Acid Derivatives

Derivatives of this compound, specifically those incorporating a pyrrolidine-3-carboxylic acid scaffold, have been extensively investigated as potent endothelin (ET) receptor antagonists. Initial research led to the discovery of compounds like A-147627 (the active enantiomer of A-127722, also known as Atrasentan), a 2,4-diaryl substituted pyrrolidine-3-carboxylic acid derivative. This compound demonstrated high affinity for the endothelin-A (ETA) receptor with a binding affinity (Ki) of 0.034 nM and exhibited a 2000-fold selectivity for the ETA receptor over the ETB receptor. nih.gov

Conversely, strategic modifications to the same pyrrolidine (B122466) scaffold have been shown to produce ETA/ETB mixed antagonists. Replacing the N,N-dialkylacetamide side chain of the highly ETA-selective antagonist Atrasentan with an N,S-dialkylsulfonamidoethyl group resulted in analogs that retained ETA affinity while gaining substantial ETB affinity. nih.gov Optimization of the alkyl groups and substitution on the anisyl ring yielded compounds with sub-nanomolar affinities for both receptor subtypes, achieving an ETA/ETB ratio close to 1. nih.gov

| Compound | ETA Ki (nM) | ETB Ki (nM) | Selectivity Ratio (ETB/ETA) |

|---|---|---|---|

| A-147627 (Atrasentan) | 0.034 | ~68 | ~2000 |

| A-216546 (10a) | 0.46 | 13000 | >28000 |

| Analog 10b | <1 | >130000 | >130000 |

Auxin Receptor Agonism in Plant Systems by Benzodioxole Acetamide (B32628) Analogs

A series of novel N-(benzo[d] researchgate.netnih.govdioxol-5-yl)-2-(one-benzylthio) acetamide analogs have been designed and synthesized as potent agonists for the auxin receptor TIR1 (Transport Inhibitor Response 1) in plants. researchgate.netnih.gov Through computer-aided drug design and virtual screening, these compounds were developed to mimic the function of natural and synthetic auxins, which are crucial plant growth regulators. researchgate.netnih.gov

Bioassays revealed that several of these benzodioxole acetamide derivatives exhibited significant root growth-promoting activity in both Arabidopsis thaliana and Oryza sativa (rice). nih.gov Notably, the compound designated K-10 demonstrated an exceptional ability to promote root growth, far exceeding the activity of the widely used synthetic auxin, 1-naphthylacetic acid (NAA). researchgate.netnih.gov

Further investigations into the mechanism of action confirmed that K-10 functions as a true auxin agonist. Studies using auxin-related plant mutants showed that K-10's physiological effects are recognized by the TIR1 receptor. nih.gov Transcriptome analysis indicated that K-10 induces a transcriptional response similar to that of natural auxin and down-regulates genes that inhibit root growth. Furthermore, molecular docking analysis suggested that K-10 has a stronger binding affinity with the TIR1 receptor compared to NAA, providing a molecular basis for its potent activity. nih.gov These findings highlight the potential of this class of benzodioxole derivatives as novel root growth regulators for agricultural applications. researchgate.net

| Compound | Target Receptor | Observed Effect | Relative Potency |

|---|---|---|---|

| K-10 | TIR1 Auxin Receptor | Promotes root growth | Significantly greater than NAA |

| NAA (Reference) | TIR1 Auxin Receptor | Promotes root growth | Standard |

Transient Receptor Potential Melastatin 8 (TRPM8) Receptor Modulation by Related Propenamide Derivatives

Analogs featuring a 1,3-benzodioxole moiety have been explored for their ability to modulate the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a well-known sensor for cold temperatures and cooling compounds like menthol. Research into new cooling agents has led to the investigation of N,N-disubstituted amide derivatives built upon a prop-2-enamide (acrylamide) or a 3-hydroxypropanoylamide central scaffold. mdpi.com

In these series, the 1,3-benzodioxole ring was one of several aromatic groups studied for substitution at the C- or O-position of the core structure. mdpi.com The resulting compounds were evaluated for their ability to activate the TRPM8 channel. Several derivatives incorporating the benzodioxole ring were identified as potent TRPM8 agonists, with effective concentrations (EC50) in the range of 5–10 µM. mdpi.com This activity confirms that the benzodioxole structure can be incorporated into scaffolds designed to modulate TRPM8, contributing to the development of new chemical entities with cooling sensory properties.

| Compound Class | Core Scaffold | Aromatic Moiety | Biological Target | Activity (EC50) |

|---|---|---|---|---|

| N,N-disubstituted amides | prop-2-enamide | 1,3-Benzodioxole | TRPM8 | 5-10 µM |

Anticancer Activity in Cellular Models

Derivatives of 1,3-benzodioxole have been investigated for their potential as anticancer agents, with several analogs demonstrating significant anti-proliferative activity in various cancer cell models. One strategy involved conjugating the 1,3-benzodioxole ring and its metabolic derivatives with arsenical precursors. These novel organic arsenicals exhibited broad-spectrum anti-proliferative efficacy against multiple cancer cell lines, including 4T1 (murine breast cancer), HepG2 (human liver cancer), A549 (human lung cancer), and HeLa (human cervical cancer), while showing considerably less inhibition against normal cell lines. The proposed mechanism of action involves the inhibition of the thioredoxin (Trx) system, leading to induced oxidative stress and subsequent apoptosis in cancer cells.

In a separate study, a series of novel benzodioxole derivatives were synthesized and evaluated for both antidiabetic and anticancer activities. Among the tested compounds, N-(4-(2-methoxyphenoxy)phenyl)benzo[d] researchgate.netnih.govdioxole-5-carboxamide (compound IId) displayed significant anticancer activity against several cancer cell lines.

| Compound | Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|---|

| Arsenical-Benzodioxole Conjugates (Representative) | 4T1 | Murine Breast Cancer | Data not specified |

| HepG2 | Human Liver Cancer | Data not specified | |

| A549 | Human Lung Cancer | Data not specified | |

| HeLa | Human Cervical Cancer | Data not specified | |

| Compound IId | MCF-7 | Human Breast Cancer | 65.04 |

| HeLa | Human Cervical Cancer | 26.52 | |

| HepG2 | Human Liver Cancer | 29.98 | |

| PC-3 | Human Prostate Cancer | 41.13 |

Antioxidant Mechanisms in Cell-Free and Cellular Assays

Compounds containing the 1,3-benzodioxole moiety have been identified from natural sources and evaluated for their antioxidant properties. In a study of the chemical constituents from the aerial parts of Hypecoum erectum, a new 1,3-benzodioxole derivative, named Hypecoumic acid, was isolated. mdpi.comnih.govresearchgate.net

The in vitro antioxidant activity of this compound was assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. mdpi.com This assay measures the ability of a compound to donate a hydrogen atom or an electron to neutralize the stable DPPH radical. Hypecoumic acid demonstrated moderate but significant antioxidative activity in this cell-free system. mdpi.comnih.govresearchgate.net The activity is quantified by the IC50 value, which represents the concentration of the compound required to scavenge 50% of the DPPH radicals.

| Compound | Assay | Antioxidant Activity (IC50) |

|---|---|---|

| Hypecoumic acid | DPPH Radical Scavenging | 86.3 ± 0.2 µM |

Antimicrobial Effects (Antibacterial, Antifungal)

The 1,3-benzodioxole scaffold has been incorporated into novel molecular hybrids to explore their antimicrobial properties, particularly against fungal pathogens. A series of benzodioxole–imidazole molecular hybrids bearing ester functionalities were synthesized and evaluated for their in vitro antifungal potential against a panel of clinically relevant fungal strains. nih.govtandfonline.com

The study revealed that several of these compounds exhibited potent antifungal activity. nih.gov Specifically, compounds 5l and 5m, which both feature a trifluoromethylphenyl moiety, displayed the most potent activity against Candida albicans, a common cause of fungal infections. nih.govtandfonline.com Other analogs also showed strong activity against other fungal species. Compound 5b was the most effective against Candida tropicalis, while compounds 5o and 5l were the most active against Candida parapsilosis and Aspergillus niger, respectively. nih.gov These findings suggest that hybrid molecules containing the benzodioxole ring are a promising starting point for the development of new antifungal agents. nih.govtandfonline.com While related heterocyclic compounds have shown antibacterial activity, specific data on the antibacterial effects of these particular benzodioxole-imidazole hybrids were not the focus of this study.

| Fungal Strain | Most Active Compound(s) | Minimum Inhibitory Concentration (MIC) (µmol/mL) |

|---|---|---|

| Candida albicans | 5l, 5m | 0.148 |

| Candida tropicalis | 5b | 0.289 |

| Candida parapsilosis | 5o | 0.284 |

| Aspergillus niger | 5l | 0.296 |

Immunomodulatory Effects on Cellular Markers

The butanoic acid moiety of the title compound also invites a theoretical consideration of the well-documented immunomodulatory properties of butyrate (B1204436). Butyrate, a short-chain fatty acid, is known to exert a range of effects on the immune system. However, it is crucial to note that the complex structure of this compound would likely lead to a pharmacological profile distinct from that of simple butyrate.

Further research is necessary to specifically elucidate the immunomodulatory effects of this compound and its analogs on cellular markers such as T-lymphocyte subsets (CD3, CD4, CD8), and the expression of key cytokines like IL-10, IL-1β, TNF-α, and TGF-β. nih.gov

In Vivo Animal Model Studies

The in vivo evaluation of compounds in preclinical animal models is a critical step in understanding their pharmacological efficacy and biological responses. While specific in vivo data for this compound is limited, studies on other benzodioxole derivatives provide valuable insights into the potential activities of this class of compounds.

Recent research has highlighted the potential of benzodioxole derivatives in various preclinical disease models. For example, a study investigating novel benzodioxole carboxamide derivatives identified compounds with significant antidiabetic efficacy. nih.govresearchgate.net In a streptozotocin-induced diabetic mouse model, administration of compound IIc, N-(3-(trifluoromethyl)phenyl)benzo[d] nih.govnih.govdioxole-5-carboxamide, resulted in a substantial reduction in blood glucose levels. nih.govresearchgate.net After five doses, the blood glucose levels in treated mice decreased from 252.2 mg/dL to 173.8 mg/dL, demonstrating a potent hypoglycemic effect. nih.govresearchgate.net

In a different therapeutic area, the benzodioxole derivative MKC-242, a selective serotonin (B10506) 1A receptor agonist, has shown efficacy in animal models of anxiety and depression. nih.gov In rats, MKC-242 significantly increased punished drinking in a conflict test, an indicator of anxiolytic activity. nih.gov Furthermore, in the forced swimming test, a common model for screening antidepressant drugs, MKC-242 reduced immobility in rats, suggesting potential antidepressant-like effects. nih.gov These studies underscore the diverse pharmacological activities that can be achieved with the benzodioxole scaffold.

Another area where butanoic acid derivatives have been explored is in the context of autoimmune diseases. A novel series of 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids were identified as potent S1P1 receptor agonists, a mechanism known to be relevant for the treatment of autoimmune conditions. nih.gov

The table below summarizes the findings from these preclinical studies on benzodioxole analogs.

| Compound Class | Preclinical Model | Observed Efficacy |

| Benzodioxole Carboxamides | Streptozotocin-induced diabetic mice | Significant reduction in blood glucose levels nih.govresearchgate.net |

| 5-{3-[((2S)-1,4-benzodioxan-2-ylmethyl)amino] propoxy}-1,3-benzodioxole HCl (MKC-242) | Rat conflict test (anxiety) | Increased punished drinking, indicating anxiolytic effects nih.gov |

| 5-{3-[((2S)-1,4-benzodioxan-2-ylmethyl)amino] propoxy}-1,3-benzodioxole HCl (MKC-242) | Rat forced swimming test (depression) | Reduced immobility, suggesting antidepressant-like activity nih.gov |

| 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids | In vitro S1P1 receptor agonism | Potent and selective agonism, suggesting potential for autoimmune disease treatment nih.gov |

Beyond specific disease models, the evaluation of broader biological responses and phenotypes in animal organisms provides a more complete picture of a compound's in vivo effects. For instance, the anxiolytic-like effects of MKC-242 were further supported by its ability to increase social interaction in rats under stressful conditions. nih.gov This compound also demonstrated an ability to attenuate stress-induced reductions in locomotion. nih.gov

In a study focused on the development of novel auxin receptor agonists for promoting root growth, a series of N-(benzo[d] nih.govnih.govdioxol-5-yl)-2-(one-benzylthio) acetamides were synthesized and evaluated. nih.govresearchgate.net One of the lead compounds, K-10, exhibited a remarkable promotive effect on root growth in both Arabidopsis thaliana and Oryza sativa. nih.govresearchgate.net This was evidenced by increased primary root length and the generation of lateral roots. nih.govresearchgate.net Further investigation into the mechanism of action revealed that K-10 induced a common transcriptional response with auxin and downregulated the expression of genes that inhibit root growth. nih.govresearchgate.net

Understanding the metabolic fate and biotransformation pathways of a compound is crucial for its preclinical development. While specific metabolic studies on this compound are not currently available, insights can be drawn from research on other methylenedioxyphenyl compounds.

In vitro metabolism studies of a potent and selective PPARα agonist, 5-{2-[4-(3,4-difluorophenoxy)-phenyl]-ethylsulfamoyl}-2-methyl-benzoic acid, in rat, monkey, and human hepatocytes revealed that the compound was metabolized through oxidation and phase II glucuronidation pathways. nih.gov The oxidative metabolism was primarily catalyzed by the cytochrome P450 enzyme CYP3A4. nih.gov

Similarly, studies on other butanoic acid derivatives have shown that they can undergo various metabolic transformations. For example, a novel series of 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids were evaluated for their pharmacokinetic properties, which are intrinsically linked to their metabolic stability. nih.gov

Based on the metabolism of related compounds, it can be hypothesized that this compound would likely undergo Phase I metabolism, potentially involving hydroxylation of the aromatic ring or the aliphatic side chain, followed by Phase II conjugation reactions such as glucuronidation to facilitate its excretion. The 1,3-benzodioxole group itself can also be a site of metabolic activity.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity.

The 1,3-benzodioxole ring is a key structural feature in many biologically active compounds, and modifications to this ring can have a significant impact on their activity.

In a study of a novel class of endothelin-A (ET(A)) receptor antagonists, the m,p-methylenedioxyphenyl group at the 2-position of a 2H-chromene skeleton was found to be an essential structural requirement for potent and selective ET(A) receptor binding affinity. researchgate.net This highlights the critical role of the benzodioxole moiety in the interaction of these compounds with their biological target.

Another example comes from the development of novel auxin receptor agonists, where a series of N-(benzo[d] nih.govnih.govdioxol-5-yl)-2-(one-benzylthio) acetamides were synthesized with various substituents on the benzyl (B1604629) ring. nih.govresearchgate.net The bioassay results in Arabidopsis showed that the position and nature of the substituent on the benzyl ring significantly influenced the root growth-promoting activity. nih.govresearchgate.net For instance, compounds with electron-withdrawing groups at the ortho or para positions of the benzyl ring generally exhibited better activity. nih.govresearchgate.net

The table below presents a summary of the SAR findings for selected benzodioxole derivatives.

| Compound Series | Biological Target/Activity | Key SAR Findings |

| 2-(Benzo nih.govnih.govdioxol-5-yl)-2H-chromene-3-carboxylic acids | Endothelin-A Receptor Antagonism | The m,p-methylenedioxyphenyl group is essential for potent and selective activity. researchgate.net |

| N-(benzo[d] nih.govnih.govdioxol-5-yl)-2-(one-benzylthio) acetamides | Auxin Receptor Agonism (Root Growth Promotion) | Substituents on the benzyl ring significantly impact activity, with electron-withdrawing groups at the ortho/para positions being favorable. nih.govresearchgate.net |

| Benzoic acid derivatives | General Bioactivity | The position of substituents (e.g., methyl group) on the benzoic acid ring can influence the predicted bioactivities. icm.edu.pl |

These studies collectively demonstrate that the 1,3-benzodioxole ring is a valuable scaffold in the design of biologically active molecules and that modifications to this ring system and its substituents can be used to fine-tune the pharmacological properties of the resulting compounds.

Influence of Butanoic Acid Chain and Substituent Modifications on Target Interactions

Alterations to the butanoic acid side chain, such as converting the carboxylic acid to a carboxamide, have been shown to impart potent biological activity. For instance, a series of benzodioxole carboxamide derivatives were synthesized and evaluated for their antidiabetic potential. mdpi.com Among these, compounds IIa and IIc displayed potent inhibition of α-amylase with IC50 values of 0.85 µM and 0.68 µM, respectively. mdpi.com This suggests that the introduction of an amide linkage can significantly enhance the inhibitory activity against certain enzymes. Furthermore, in a separate study, carboxamide-containing benzodioxole derivatives, specifically compounds 2a and 2b , demonstrated notable anticancer activity against various cancer cell lines, including cervical (HeLa), colorectal (Caco-2), and liver (Hep3B) cancer cells. najah.eduresearchgate.net Compound 2a , in particular, showed potent activity against the Hep3B cell line and induced cell cycle arrest in the G2-M phase. najah.eduresearchgate.net

Conversely, modifications that maintain the carboxylic acid moiety but alter other parts of the molecule have been explored for different therapeutic targets. In a study focused on cyclooxygenase (COX) inhibition, a series of 2-(6-benzoyl-2H-1,3-benzodioxol-5-yl)acetic acid derivatives were synthesized and evaluated. nih.gov While these compounds possess an acetic acid chain rather than a butanoic acid chain, the study provides valuable insights into the effects of substituents on the benzodioxole ring. The results indicated that the nature and position of the substituent on the benzoyl group significantly impacted the inhibitory activity against COX-1 and COX-2 enzymes. For example, compound 4f , with a 2,4-dichloro substitution on the benzoyl ring, was the most potent inhibitor of COX-1 with an IC50 of 0.725 µM. nih.gov Compound 3b , a methyl ester precursor with a 3-methoxybenzoyl substituent, showed potent activity against both COX-1 and COX-2 (IC50 = 1.12 µM and 1.3 µM, respectively). nih.gov

These findings underscore the critical role that the butanoic acid chain and the substitution pattern on the benzodioxole ring play in determining the biological target and potency of this class of compounds. The conversion of the carboxylic acid to an amide can introduce potent anticancer and antidiabetic properties, while modifications to the aromatic substituents can modulate activity against inflammatory targets like COX enzymes.

| Compound | Modification | Target | Activity (IC50) |

|---|---|---|---|

| IIa | Carboxamide derivative | α-amylase | 0.85 µM |

| IIc | Carboxamide derivative | α-amylase | 0.68 µM |

| 2a | Carboxamide derivative | Hep3B cancer cells | Potent activity, G2-M phase arrest |

| 4f | 2-(6-(2,4-dichlorobenzoyl)benzo[d] nih.govbohrium.comdioxol-5-yl)acetic acid | COX-1 | 0.725 µM |

| 3b | Methyl 2-(6-(3-methoxybenzoyl)benzo[d] nih.govbohrium.comdioxol-5-yl)acetate | COX-1 | 1.12 µM |

| 3b | Methyl 2-(6-(3-methoxybenzoyl)benzo[d] nih.govbohrium.comdioxol-5-yl)acetate | COX-2 | 1.3 µM |

Stereochemical Considerations in Activity Profiles of Related Structures

The principles of stereochemistry are fundamental in pharmacology, as the three-dimensional arrangement of atoms in a molecule can profoundly affect its interaction with biological targets, which are themselves chiral. nih.govnih.gov For chiral drugs, it is common for one enantiomer (the eutomer) to exhibit significantly higher biological activity than the other (the distomer), which may be less active, inactive, or even responsible for undesirable side effects. nih.gov The differential activity of enantiomers arises from their distinct binding affinities to chiral biological macromolecules such as enzymes and receptors. nih.gov

In a broader context, structure-activity relationship studies on other benzodioxole-containing compounds have highlighted the importance of stereochemistry. For instance, in a series of 2-(benzo nih.govbohrium.comdioxol-5-yl)-2H-chromene-3-carboxylic acid derivatives, the (R)-configuration at the 2-position of the chromene skeleton was found to be crucial for potent and selective endothelin-A receptor binding affinity. researchgate.net This demonstrates that for structurally related compounds, a specific stereochemical orientation is essential for optimal target interaction.

Given the established principles of stereopharmacology and the chiral nature of derivatives of this compound, it is highly probable that its enantiomers will exhibit different biological activities. Therefore, future preclinical evaluations should include the chiral separation and individual pharmacological characterization of the enantiomers to fully understand their therapeutic potential and to identify the eutomer for further development.

Computational and Chemoinformatic Approaches in Research on 4 1,3 Benzodioxol 5 Yl Butanoic Acid

Molecular Docking Simulations for Elucidating Binding Modes and Target Identification

Molecular docking is a pivotal computational tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 4-(1,3-Benzodioxol-5-yl)butanoic acid and its analogues, docking simulations are instrumental in identifying potential biological targets and elucidating the specific binding modes at the atomic level.

Researchers utilize molecular docking to screen libraries of compounds against known protein structures, predicting their binding affinity and interaction patterns. For instance, derivatives of 1,3-benzodioxole (B145889) have been docked against various therapeutic targets, including enzymes and receptors, to understand their inhibitory or agonistic potential. tandfonline.combenthamdirect.com These simulations can reveal crucial interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts between the ligand and the amino acid residues in the active site of a protein. mdpi.com For example, studies on benzodioxole-based pyrazoline derivatives have used docking to predict their affinity for the substrate-binding site of lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in fungal biosynthesis. benthamdirect.com The binding energy values calculated from docking studies help in ranking potential drug candidates for further experimental validation. biointerfaceresearch.comresearchgate.net

The process typically involves preparing the 3D structure of the target protein and the ligand. Software like AutoDock and GOLD are commonly used to perform the docking calculations, which explore various possible conformations of the ligand within the protein's binding pocket. researchgate.netnih.gov The results not only help in identifying potential targets but also provide a structural basis for designing more potent and selective analogues of the parent compound.

Table 1: Example Applications of Molecular Docking for Benzodioxole Derivatives

| Derivative Class | Target Protein | Purpose of Docking | Key Findings |

|---|---|---|---|

| Benzodioxole-tagged Dacarbazine | Tubulin | Anticancer agent discovery | Effective binding potential, suggesting use as a potent anticancer drug. tandfonline.com |

| Benzodioxole-based Pyrazolines | CYP51 (Lanosterol 14α-demethylase) | Antifungal agent design | Good binding affinity into the active site, with some compounds coordinating directly with the heme group. benthamdirect.com |

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to exhibit a specific biological activity. nih.gov This model then serves as a 3D query in virtual screening campaigns to search large compound databases for novel molecules with different chemical scaffolds but the same essential features. univie.ac.at

For a compound like this compound, a pharmacophore model would typically include features such as hydrogen bond acceptors (from the carboxylic acid oxygens), hydrophobic regions (the benzodioxole ring), and aromatic rings. univie.ac.atnih.gov The generation of a pharmacophore model can be based on a set of known active ligands (ligand-based) or the structure of the target's active site (structure-based). nih.govnih.gov

Once a robust pharmacophore model is developed and validated, it is used to screen databases like ZINC or Maybridge. mdpi.comnih.gov This process filters out millions of compounds, identifying a manageable number of "hits" that match the pharmacophore query. nih.gov These hits are then typically subjected to further analysis, such as molecular docking, to refine the selection before being prioritized for chemical synthesis and biological testing. mdpi.com This sequential approach, combining pharmacophore screening with molecular docking, has proven to be a cost-effective and efficient strategy for discovering novel leads for various therapeutic targets. nih.gov

Table 2: Common Pharmacophoric Features and Their Role

| Pharmacophoric Feature | Corresponding Chemical Moiety | Potential Interaction |

|---|---|---|

| Hydrogen Bond Acceptor (HBA) | Carboxylic acid oxygens, ether oxygens in the dioxole ring | Forms hydrogen bonds with donor groups (e.g., -NH, -OH) in the target's active site. |

| Hydrophobic (HY) | Benzene (B151609) ring, alkyl chain | Engages in van der Waals and hydrophobic interactions with nonpolar residues. |

Quantum Chemical Calculations and Electronic Properties (e.g., HOMO-LUMO Analysis, Molecular Electrostatic Potential)

Quantum chemical calculations, often performed using Density Functional Theory (DFT), provide deep insights into the electronic structure and reactivity of molecules. ijastems.orgnih.gov For this compound, these calculations can elucidate properties that govern its behavior at a subatomic level.

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties. thaiscience.info The HOMO energy is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. thaiscience.info The energy gap between the HOMO and LUMO (Egap) is a key indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.gov This analysis helps predict how the molecule will interact with other species, for example, in a charge-transfer interaction within a protein's active site. ijastems.org

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the surface of a molecule. It helps identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. ijastems.org For this compound, the MEP would likely show negative potential (red/yellow) around the oxygen atoms of the carboxylic acid and the dioxole ring, indicating sites prone to electrophilic attack. Positive potential (blue) would be expected around the acidic proton, marking it as a site for nucleophilic interaction. These maps are invaluable for understanding non-covalent interactions in ligand-receptor binding.

These quantum chemical descriptors provide a fundamental understanding of the molecule's intrinsic properties, which can be correlated with its biological activity and used to guide the design of new derivatives with enhanced characteristics.

Table 3: Key Quantum Chemical Parameters

| Parameter | Definition | Significance in Drug Design |

|---|---|---|

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. |

| HOMO-LUMO Gap (Egap) | Energy difference between HOMO and LUMO | Correlates with chemical reactivity and stability. nih.gov |

| Molecular Electrostatic Potential (MEP) | 3D map of electrostatic potential on the molecular surface | Predicts sites for electrophilic and nucleophilic attack and non-covalent interactions. |

In Silico Prediction of Biological Activities and ADME Profiles

Computational tools play a crucial role in the early stages of drug development by predicting the biological activities and the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound. nih.gov These in silico predictions help to identify potential liabilities early on, allowing for the prioritization of compounds with more favorable drug-like properties. tandfonline.combiointerfaceresearch.com

Prediction of Biological Activities: Software platforms like PASS (Prediction of Activity Spectra for Substances) can predict a wide range of biological activities based on the chemical structure of a compound. researchgate.net By comparing the structure of this compound to databases of known bioactive molecules, these tools can generate a list of probable activities, such as enzyme inhibition or receptor antagonism, along with a probability score for each. researchgate.net This approach can suggest new therapeutic applications for existing compounds or guide the design of new ones. nih.gov

ADME Profile Prediction: The ADME profile of a drug candidate is critical to its success. Various computational models and web servers, such as SwissADME and pkCSM, are used to predict these properties. tandfonline.com Key parameters evaluated include:

Absorption: Gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability.

Distribution: Plasma protein binding (PPB) and volume of distribution.

Metabolism: Inhibition or substrate potential for Cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP3A4).

Excretion: Prediction of total clearance.

Additionally, these tools assess "drug-likeness" based on rules like Lipinski's Rule of Five, which evaluates properties such as molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors to predict oral bioavailability. biotechnologia-journal.org Early prediction of a poor ADME profile can save significant resources by halting the development of unsuitable compounds. biointerfaceresearch.com

Table 4: Commonly Predicted In Silico ADME/Drug-Likeness Parameters

| Parameter | Description | Favorable Range/Outcome |

|---|---|---|

| Molecular Weight (MW) | The mass of one mole of the substance. | < 500 g/mol |

| LogP | The logarithm of the octanol/water partition coefficient; a measure of lipophilicity. | < 5 |

| Hydrogen Bond Donors (HBD) | Number of O-H and N-H bonds. | < 5 |

| Hydrogen Bond Acceptors (HBA) | Number of N and O atoms. | < 10 |

| Topological Polar Surface Area (TPSA) | Surface sum over all polar atoms; predicts drug transport properties. | < 140 Ų |

| GI Absorption | Prediction of absorption from the human gastrointestinal tract. | High |

| BBB Permeant | Prediction of the ability to cross the blood-brain barrier. | Yes/No (depends on target) |

| CYP Inhibition | Prediction of inhibition of key metabolic enzymes. | No (to avoid drug-drug interactions) |

Analytical Characterization and Detection Methodologies for 4 1,3 Benzodioxol 5 Yl Butanoic Acid and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 4-(1,3-benzodioxol-5-yl)butanoic acid, both ¹H and ¹³C NMR would provide definitive structural information.

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons on the benzodioxole ring, the methylene (B1212753) protons of the dioxole group (-O-CH₂-O-), and the aliphatic protons of the butanoic acid side chain. The chemical shifts and splitting patterns are predictable based on the electronic environment of each proton.

¹³C NMR: The carbon NMR spectrum would complement the proton data by showing signals for each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, the methylene bridge carbon, and the carbons of the aliphatic side chain.

Predicted ¹H NMR Spectral Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| -COOH | ~11-12 | Singlet (broad) | 1H |

| Ar-H | ~6.6-6.8 | Multiplet | 3H |

| -O-CH₂-O- | ~5.9 | Singlet | 2H |

| Ar-CH₂- | ~2.6 | Triplet | 2H |

| -CH₂-COOH | ~2.3 | Triplet | 2H |

| -CH₂-CH₂-CH₂- | ~1.9 | Quintet | 2H |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments, confirming the molecular weight and offering clues to the structure. For this compound (molecular weight: 208.21 g/mol ), the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 88. docbrown.info The fragmentation pattern would likely involve cleavage of the butanoic acid side chain and characteristic losses from the benzodioxole ring.

Expected Key Fragmentation Peaks in the Mass Spectrum

| m/z Value | Possible Fragment Ion | Notes |

|---|---|---|

| 208 | [C₁₁H₁₂O₄]⁺ | Molecular Ion (M⁺) |

| 163 | [M - COOH]⁺ | Loss of the carboxyl group |

| 135 | [C₈H₇O₂]⁺ | Tropylium-like ion from cleavage at the benzylic position |

| 60 | [C₂H₄O₂]⁺ | Result of McLafferty rearrangement of the butanoic acid chain |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound would display characteristic bands for the carboxylic acid and the benzodioxole moiety. The O-H bond of the carboxyl group results in a very broad absorption band, while the carbonyl (C=O) bond gives a strong, sharp peak. researchgate.netspectroscopyonline.com

Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Carboxylic Acid) | Stretching | 3300-2500 (very broad) |

| C-H (Aromatic) | Stretching | ~3030 |

| C-H (Aliphatic) | Stretching | 2960-2850 |

| C=O (Carboxylic Acid) | Stretching | 1710-1760 researchgate.net |

| C=C (Aromatic) | Stretching | 1600-1450 |

| C-O | Stretching | 1320-1210 spectroscopyonline.com |

| -O-CH₂-O- | Stretching | ~1040 and ~930 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about conjugated systems within a molecule. The spectrum of this compound would be dominated by the electronic transitions (π → π*) of the aromatic benzodioxole chromophore. The butanoic acid side chain, being non-conjugated, would have a negligible effect on the position of the primary absorption maxima (λ_max). The spectrum is expected to show strong absorption bands in the UV region, characteristic of substituted benzene (B151609) rings.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating the target compound from impurities or other components in a mixture and for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of non-volatile compounds like carboxylic acids. hplc.eu A reverse-phase HPLC method would be suitable for this compound. sielc.com In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase. To ensure good peak shape and reproducibility, an acid modifier is typically added to the mobile phase to suppress the ionization of the carboxylic acid group. sielc.com

Typical HPLC Parameters for Analysis

| Parameter | Condition |

|---|---|

| Column | Reverse-Phase C18 (e.g., 4.6 mm x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water (with 0.1% Formic or Phosphoric Acid) |

| Detection | UV Detector (e.g., at 280 nm) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS)

Direct analysis of carboxylic acids by Gas Chromatography (GC) is often problematic due to their high polarity, low volatility, and tendency to adsorb onto the GC column, leading to poor peak shapes. nih.gov To overcome this, derivatization is typically required to convert the carboxylic acid into a more volatile and thermally stable ester. Common derivatization agents include diazomethane (B1218177) to form a methyl ester or silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (B98337) (TMS) ester. nih.gov Once derivatized, the compound can be readily separated and detected by GC-MS, which provides both retention time for identification and a mass spectrum for structural confirmation.

Application of Advanced Hyphenated Techniques for Complex Mixture Analysis

For the analysis of complex mixtures, such as biological matrices or environmental samples, more advanced analytical techniques are required.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), is a powerful technique for the analysis of complex samples. Unlike nominal mass spectrometry, HRMS provides a highly accurate mass measurement of an ion, often to within a few parts per million (ppm). This accuracy allows for the unambiguous determination of a compound's elemental formula. mdpi.com For this compound (C₁₁H₁₂O₄), HRMS could distinguish it from other isomeric compounds or isobaric interferences that have the same nominal mass but a different elemental composition, making it an invaluable tool for positive identification in complex mixtures. mdpi.com

Academic and Industrial Applications of 4 1,3 Benzodioxol 5 Yl Butanoic Acid As a Research Scaffold

Role as a Synthetic Intermediate in Drug Discovery and Development

The 1,3-benzodioxole (B145889) ring system is a recurring motif in a multitude of biologically active molecules and serves as a versatile starting point for the synthesis of complex molecular architectures. While direct synthetic routes originating from 4-(1,3-benzodioxol-5-yl)butanoic acid are not extensively documented in readily available literature, the broader class of benzodioxole-containing carboxylic acids and their derivatives are instrumental as intermediates in the synthesis of various therapeutic agents.

The general synthetic utility of the benzodioxole scaffold can be observed in the preparation of compounds with potential therapeutic applications. For instance, the synthesis of chalcones and their heterocyclic analogs, which are known to exhibit antimicrobial and cytotoxic activities, often utilizes benzodioxole-based starting materials. nih.gov Similarly, the synthesis of novel antidiabetic agents has been achieved through the derivatization of the benzodioxole core, leading to potent α-amylase inhibitors. nih.gov These examples underscore the importance of the benzodioxole moiety as a foundational element in the construction of diverse and biologically active compounds. The butanoic acid side chain of the title compound offers a reactive handle for a variety of chemical transformations, such as amidation, esterification, and other coupling reactions, enabling the generation of large libraries of derivatives for biological screening.

Emergence as a Lead Compound for Novel Therapeutic Agents

The 1,3-benzodioxole scaffold, as exemplified by this compound, has emerged as a promising lead structure for the development of new therapeutic agents across various disease areas. The inherent biological activities associated with this moiety, combined with the potential for chemical modification, make it an attractive starting point for medicinal chemistry campaigns.

Research into benzodioxole derivatives has revealed a broad spectrum of pharmacological activities. For example, certain benzodioxole carboxamide derivatives have been identified as potent antidiabetic agents, exhibiting significant α-amylase inhibition. nih.gov In one study, a series of benzodioxole carboxamides were synthesized and evaluated for their antidiabetic potential. Two compounds, in particular, displayed potent inhibition of α-amylase with IC50 values of 0.85 µM and 0.68 µM, respectively. nih.gov Furthermore, in vivo studies with one of the lead compounds in a streptozotocin-induced diabetic mouse model demonstrated a significant reduction in blood glucose levels. nih.gov

The anticancer potential of the benzodioxole scaffold has also been explored. najah.edu A series of synthesized benzodioxole derivatives were evaluated for their cytotoxic activity against various cancer cell lines, with some carboxamide-containing compounds showing notable anticancer effects. najah.edu One of the compounds was found to induce cell cycle arrest in the G2-M phase, indicating its potential as an antitumor agent. najah.edu The antioxidant properties of benzodioxole derivatives have also been investigated, with some compounds showing moderate activity. najah.edu

The versatility of the benzodioxole scaffold is further highlighted by its incorporation into compounds targeting other biological pathways. For instance, chalcone (B49325) derivatives containing the 1,3-benzodioxole moiety have been synthesized and are known to possess a wide range of pharmacological activities, including anticancer, anti-infective, and antioxidant properties. mdpi.comresearchgate.net

Table 1: Biological Activities of Selected Benzodioxole Derivatives

| Compound Class | Therapeutic Target/Activity | Key Findings |

| Benzodioxole Carboxamides | Antidiabetic (α-amylase inhibition) | Potent inhibition with IC50 values as low as 0.68 µM. Significant in vivo blood glucose reduction in a diabetic mouse model. nih.gov |

| Benzodioxole Derivatives | Anticancer | Cytotoxic activity against various cancer cell lines; induction of G2-M phase cell cycle arrest. najah.edu |

| Benzodioxole Derivatives | Antioxidant | Moderate free radical scavenging activity observed in certain derivatives. najah.edu |

| Benzodioxole-containing Chalcones | Various (Anticancer, Anti-infective) | The benzodioxole moiety is a key structural feature in a class of compounds with diverse pharmacological activities. mdpi.comresearchgate.net |

Potential in Agrochemical Research and Plant Growth Regulation

The application of the 1,3-benzodioxole scaffold extends beyond pharmaceuticals into the realm of agrochemical research, particularly in the development of novel plant growth regulators. The structural similarity of certain benzodioxole derivatives to natural plant hormones, such as auxins, has prompted investigations into their potential to modulate plant growth and development.

A significant breakthrough in this area is the discovery of a series of N-(benzo[d] nih.govresearchgate.netdioxol-5-yl)-2-(one-benzylthio) acetamides as potent auxin receptor agonists. researchgate.netfrontiersin.org Auxins are a class of plant hormones that play a crucial role in various aspects of plant growth, including root development. phytotechlab.comfiveable.meeagri.org A lead compound, identified through virtual screening, was optimized to produce a series of derivatives, with one compound, designated K-10, exhibiting remarkable root growth-promoting activity in both Arabidopsis thaliana and Oryza sativa (rice). researchgate.netfrontiersin.org

The activity of K-10 was found to be significantly greater than that of the commonly used synthetic auxin, 1-naphthylacetic acid (NAA). researchgate.netfrontiersin.org Further studies revealed that K-10 functions through the established auxin signaling pathway by binding to the auxin receptor TIR1. researchgate.netfrontiersin.org This interaction triggers a transcriptional response similar to that of natural auxins, ultimately leading to enhanced root growth. researchgate.netfrontiersin.org

The development of such compounds holds considerable promise for agriculture by providing tools to enhance root systems, which can lead to improved nutrient and water uptake, increased stress tolerance, and ultimately, higher crop yields. researchgate.netfrontiersin.org

Table 2: Root Growth-Promoting Activity of a Lead N-(benzo[d] nih.govresearchgate.netdioxol-5-yl) Derivative (K-10)

| Plant Species | Compound | Concentration (µM) | Effect on Primary Root Growth |

| Arabidopsis thaliana | K-10 | 0.1 | Significant promotion |

| Oryza sativa (rice) | K-10 | Not specified | Remarkable promotion of root growth |

This research highlights the potential of the this compound scaffold and its derivatives as a foundation for the design of a new generation of plant growth regulators with applications in modern agriculture.

Q & A

Q. How to validate structural data against potential crystallographic artifacts?